Cas no 18456-78-5 (2-Ethylcyclohexane-1,3-dione)

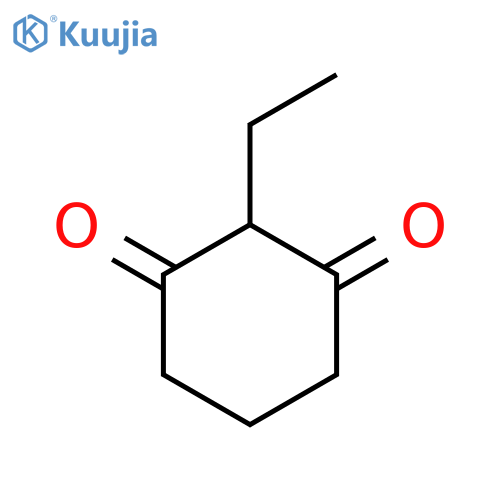

2-Ethylcyclohexane-1,3-dione structure

商品名:2-Ethylcyclohexane-1,3-dione

CAS番号:18456-78-5

MF:C8H12O2

メガワット:140.179682731628

MDL:MFCD24688061

CID:2134193

2-Ethylcyclohexane-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 2-ethyl-1,3-Cyclohexanedione

- 2-ethylcyclohexane-1,3-dione

- 1,3-Cyclohexanedione, 2-ethyl-

- CBYSZLTXXOKQQO-UHFFFAOYSA-N

- 2-Ethyl-cyclohexane-1,3-dione

- 2-Ethylcyclohexane-1,3-dione

-

- MDL: MFCD24688061

- インチ: 1S/C8H12O2/c1-2-6-7(9)4-3-5-8(6)10/h6H,2-5H2,1H3

- InChIKey: CBYSZLTXXOKQQO-UHFFFAOYSA-N

- ほほえんだ: O=C1CCCC(C1CC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 145

- トポロジー分子極性表面積: 34.1

2-Ethylcyclohexane-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1126491-100mg |

2-Ethyl-cyclohexane-1,3-dione |

18456-78-5 | 95% | 100mg |

$455 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126491-250mg |

2-Ethyl-cyclohexane-1,3-dione |

18456-78-5 | 95% | 250mg |

$665 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126491-1g |

2-Ethyl-cyclohexane-1,3-dione |

18456-78-5 | 95% | 1g |

$1765 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126491-1g |

2-Ethyl-cyclohexane-1,3-dione |

18456-78-5 | 95% | 1g |

$1765 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1126491-100mg |

2-Ethyl-cyclohexane-1,3-dione |

18456-78-5 | 95% | 100mg |

$455 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1126491-500mg |

2-Ethyl-cyclohexane-1,3-dione |

18456-78-5 | 95% | 500mg |

$1095 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1126491-1g |

2-Ethyl-cyclohexane-1,3-dione |

18456-78-5 | 95% | 1g |

$1765 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1126491-5g |

2-Ethyl-cyclohexane-1,3-dione |

18456-78-5 | 95% | 5g |

$6585 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126491-5g |

2-Ethyl-cyclohexane-1,3-dione |

18456-78-5 | 95% | 5g |

$6585 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1126491-50mg |

2-Ethyl-cyclohexane-1,3-dione |

18456-78-5 | 95% | 50mg |

$340 | 2025-02-18 |

2-Ethylcyclohexane-1,3-dione 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

18456-78-5 (2-Ethylcyclohexane-1,3-dione) 関連製品

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬